molecular formula C15H15Cl2N3O2Pt B118050 dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate CAS No. 151120-25-1

dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate

Cat. No.: B118050
CAS No.: 151120-25-1
M. Wt: 535.3 g/mol
InChI Key: WEBUYGBVKZYTMT-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Chloro(2,2’:6’,2’‘-terpyridine)platinum(II) chloride dihydrate typically involves the reaction of platinum(II) chloride with 2,2’:6’,2’'-terpyridine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete complexation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include other ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate can be compared with other platinum complexes such as:

The uniqueness of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate lies in its terpyridine ligand, which provides specific spectroscopic and intercalative properties .

Properties

IUPAC Name

dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBUYGBVKZYTMT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583476
Record name Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151120-25-1
Record name Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate and how does it influence its interactions?

A1: Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate exists in different forms, including a yellow dimorph. [] This form has a square-planar coordination geometry with the platinum ion coordinated to a tridentate terpyridine ligand and a chloride ion. [] The cationic complexes stack in a head-to-tail arrangement with a Pt-Pt distance of 3.39 Å. [] This structural feature allows the compound to intercalate with DNA, influencing its electrochemical behavior and enabling its use in DNA sensors. [, , ]

Q2: How does Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate enable DNA sensing applications?

A2: This compound acts as a precursor for platinum deposition on electrodes. Upon electrochemical reduction, it forms platinum deposits that catalyze proton reduction. [, ] This catalytic activity is sensitive to the presence of DNA. When the compound intercalates into double-stranded DNA, its diffusion coefficient decreases, and its reduction becomes hindered. [, , ] This, in turn, reduces the amount of platinum deposited on the electrode and diminishes the catalytic current for proton reduction. This phenomenon allows for the detection of specific DNA sequences by measuring changes in the catalytic current. [, , ]

Q3: Are there alternative synthesis routes for Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate?

A3: Yes, new methods for synthesizing Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate have been explored alongside Chloro(diethylenetriamine) platinum(II) chloride. [] While the specific details of these new routes are not provided in the abstract, it indicates ongoing research into optimizing the preparation of this compound.

Q4: Are there other polymorphic forms of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate?

A4: Research points to the existence of red and orange polymorphs of [Pt(terpy)Cl]Cl·2H2O in addition to the yellow form. [] This suggests that the compound can crystallize in different arrangements, potentially influencing its physical and chemical properties. Further investigation into these polymorphs could reveal distinct characteristics relevant to specific applications.

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